

Commercial availability and suppliers of 1-Bromo-2-(2-bromoethyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Bromo-2-(2-bromoethyl)benzene*

Cat. No.: *B087193*

[Get Quote](#)

An In-depth Technical Guide to 1-Bromo-2-(2-bromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-2-(2-bromoethyl)benzene** (CAS No. 1074-15-3), a valuable building block in organic synthesis. This document details its commercial availability, physical and chemical properties, and key synthetic methodologies, presented in a format tailored for professionals in research and development.

Commercial Availability and Suppliers

1-Bromo-2-(2-bromoethyl)benzene is readily available from a variety of chemical suppliers, catering to different scales of research and manufacturing needs. Purity levels typically range from 96% to over 98%.^{[1][2]} The compound is generally supplied as a liquid.^{[1][3]} Below is a summary of representative suppliers and their offerings.

Supplier	Purity	Availability	Notes
Sigma-Aldrich	96%	In Stock	-
Echemi	-	In Stock	Offers various grades.
ChemicalBook	85.0-99.8%	In Stock	Lists multiple suppliers with varying purities. [2]
BLDpharm	-	In Stock	Requires login for detailed information.
CymitQuimica	-	In Stock	Provides product in liquid form. [3]
Molbase	96%	In Stock	Pack size of 10g available.

Physicochemical Properties

A summary of the key physical and chemical properties of **1-Bromo-2-(2-bromoethyl)benzene** is provided below. These properties are essential for designing reaction conditions and ensuring safe handling.

Property	Value	Source
CAS Number	1074-15-3	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₈ Br ₂	[4] [5]
Molecular Weight	263.96 g/mol	[4] [5]
Boiling Point	263.5 °C at 760 mmHg	
Flash Point	126.4 °C	
Density	1.74 g/cm ³	
Refractive Index	1.59	
Physical Form	Liquid	[1] [3]
Solubility	Moderately soluble in organic solvents, limited solubility in water. [3]	

Synthesis and Experimental Protocols

The primary synthetic route to **1-Bromo-2-(2-bromoethyl)benzene** involves the bromination of 2-(2-bromophenyl)ethanol. This precursor is a key intermediate in the synthesis of this and related compounds.

Experimental Protocol: Synthesis of **1-Bromo-2-(2-bromoethyl)benzene** from **2-(2-Bromophenyl)ethanol**

This protocol is based on standard bromination procedures for primary alcohols.

Materials:

- 2-(2-Bromophenyl)ethanol
- Phosphorus tribromide (PBr₃)
- Anhydrous diethyl ether

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(2-bromophenyl)ethanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.
- Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **1-Bromo-2-(2-bromoethyl)benzene** by vacuum distillation or column chromatography on silica gel.

Key Reactions and Experimental Protocols

1-Bromo-2-(2-bromoethyl)benzene is a versatile intermediate, with the two bromine atoms exhibiting differential reactivity. The aliphatic bromine is susceptible to nucleophilic substitution,

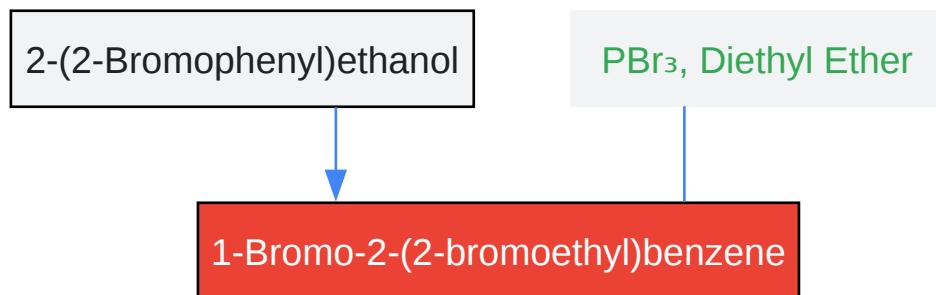
while the aromatic bromine can participate in metal-catalyzed cross-coupling reactions. This allows for sequential functionalization of the molecule.

Experimental Protocol: Intramolecular Cyclization to form 5-Bromobenzocyclobutene

This protocol illustrates a key application of **1-Bromo-2-(2-bromoethyl)benzene** in the synthesis of strained ring systems.

Materials:

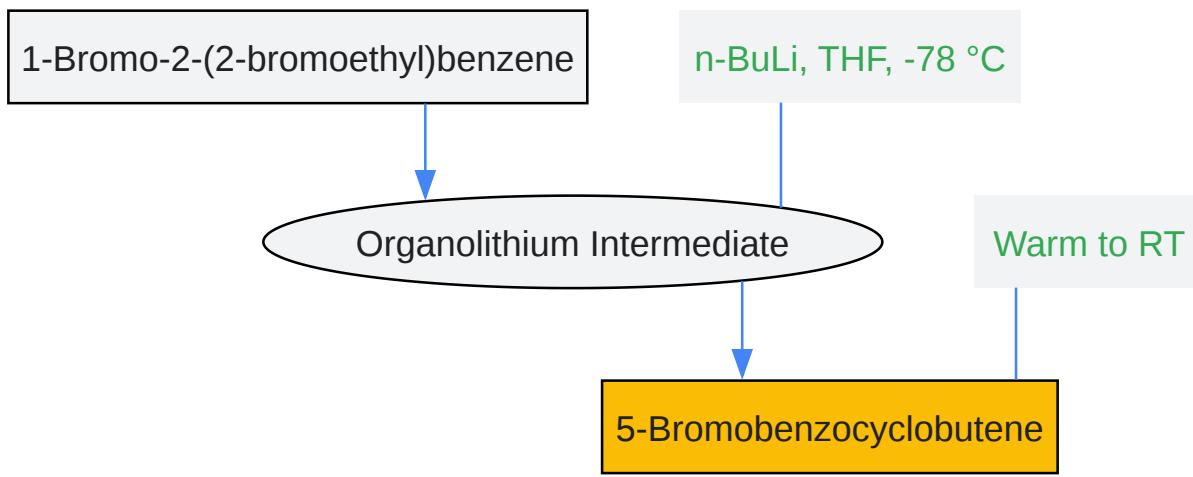
- **1-Bromo-2-(2-bromoethyl)benzene**
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)


Procedure:

- In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve **1-Bromo-2-(2-bromoethyl)benzene** in anhydrous THF under an inert atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C. A color change may be observed, indicating the formation of the organolithium intermediate.
- Stir the reaction mixture at -78 °C for 1-2 hours.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
- Extract the product with diethyl ether.

- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the resulting 5-Bromobenzocyclobutene by column chromatography or distillation.

Visualizations


Synthesis Pathway of 1-Bromo-2-(2-bromoethyl)benzene

[Click to download full resolution via product page](#)

Caption: Synthesis of **1-Bromo-2-(2-bromoethyl)benzene**.

Intramolecular Cyclization Reaction

[Click to download full resolution via product page](#)

Caption: Formation of 5-Bromobenzocyclobutene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-2-(2-bromoethyl)benzene | 1074-15-3 [sigmaaldrich.com]
- 2. 1-bromo-2-(2-bromoethyl)benzene | 1074-15-3 [chemicalbook.com]
- 3. CAS 1074-15-3: 1-Bromo-2-(2-bromoethyl)benzene [cymitquimica.com]
- 4. 1-Bromo-2-(2-bromoethyl)benzene | C8H8Br2 | CID 334069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- To cite this document: BenchChem. [Commercial availability and suppliers of 1-Bromo-2-(2-bromoethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b087193#commercial-availability-and-suppliers-of-1-bromo-2-\(2-bromoethyl\)benzene](https://www.benchchem.com/product/b087193#commercial-availability-and-suppliers-of-1-bromo-2-(2-bromoethyl)benzene)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com